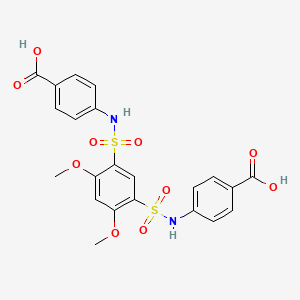

4,6-dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups such as carboxyl, sulfonamide, and methoxy groups. This compound is often used in scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

4-Sulfamoylbenzoic acid: This compound shares the sulfonamide and carboxyl functional groups but lacks the methoxy groups present in 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID.

Benzenesulfonamide: Another related compound, which is simpler in structure and lacks the additional functional groups found in the target compound.

Uniqueness

The uniqueness of 4-{5-[(4-CARBOXYPHENYL)SULFAMOYL]-2,4-DIMETHOXYBENZENESULFONAMIDO}BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.

Biological Activity

4,6-Dimethoxy-N,N'-bis(4-carboxyphenyl)benzene-1,3-disulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including methoxy, carboxy, and sulfonamide groups. Its molecular formula is C27H28N2O6S2, and its molecular weight is approximately 534.66 g/mol. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of bacteria and fungi. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Gram-positive |

| Escherichia coli | 16 µg/mL | Gram-negative |

| Candida albicans | 32 µg/mL | Fungal |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways of cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to cellular damage and apoptosis.

- Modulation of Signaling Pathways : It may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the anticancer efficacy of this compound in a mouse model bearing MCF-7 tumors. The treatment group showed a significant reduction in tumor volume compared to the control group after four weeks of administration.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound demonstrated superior efficacy compared to standard antibiotics, suggesting potential for therapeutic use in resistant infections.

Properties

Molecular Formula |

C22H20N2O10S2 |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

4-[[5-[(4-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid |

InChI |

InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-9-5-14(6-10-16)22(27)28)12-19(17)35(29,30)23-15-7-3-13(4-8-15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |

InChI Key |

CSEWGNILBDVHHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.